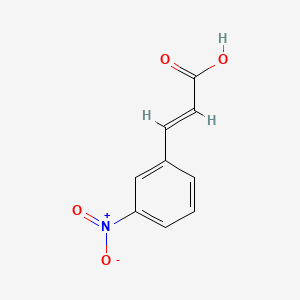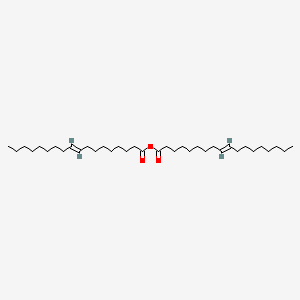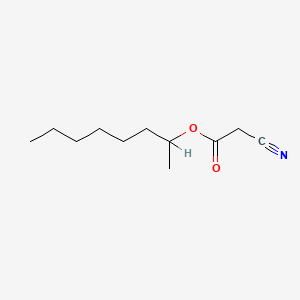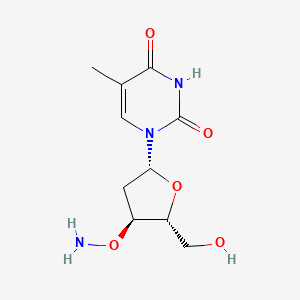
(Z)-Methyl 2-acetamido-3-phenylacrylate
Overview
Description
(Z)-Methyl 2-acetamido-3-phenylacrylate is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370099. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
(Z)-Methyl 2-acetamido-3-phenylacrylate has been synthesized through different techniques. For example, Cativiela, Villegas, and Nelendez (1986) described two alternative procedures for synthesizing these compounds, involving stereo-specific opening of Z-2-methyl(or phenyl)-4-|α-arylethylidene|-5(4H)-oxazolones and stereospecific homologation of methyl Z-2-acetamido (or benzamido)-3-aryl-2-propenoates (C. Cativiela, M. D. D. D. Villegas, & E. Nelendez, 1986).
Application in Metal-Catalyzed Enantioselective Reactions
Shiryaev et al. (2019) discussed the application of P*-chiral diamidophosphites in metal-catalyzed asymmetric reactions, including the Rh-catalyzed hydrogenation of this compound, demonstrating moderate to high levels of asymmetric induction in these processes (A. A. Shiryaev, K. Gavrilov, S. Zheglov, V. Gavrilov, & I. V. Chuchelkin, 2019).
Interaction with Biological Molecules
Verhoeven and Schwyzer (1972) reported the synthesis of a derivative of this compound and its interaction with hen-egg-white lysozyme. This interaction caused chemical shift changes for its acetamido and glycosidic methyl groups, similar to those observed for monosaccharide lysozyme inhibitors (J. Verhoeven & R. Schwyzer, 1972).
Supramolecular Catalysis
Van Leeuwen et al. (2011) explored a new method for creating libraries of chiral diphosphines. They synthesized supramolecular coordination compounds based on Ti, Rh, achiral ditopic ligands, and chiral diols, using these as catalysts in the asymmetric hydrogenation of this compound, achieving high enantioselectivities and yields (P. V. van Leeuwen, D. Rivillo, M. Raynal, & Z. Freixa, 2011).
Development of Novel Ligands for Catalysis
Lyubimov et al. (2006) developed novel chiral monodentate phosphite ligands for Rh-catalyzed enantioselective hydrogenation, applying these ligands in the hydrogenation of (Z)-methyl-2-acetamido-3-phenylacrylate to achieve higher enantioselectivity compared to unsubstituted analogs (S. E. Lyubimov, V. Davankov, N. M. Loim, L. N. Popova, P. Petrovskii, P. M. Valetskii, & K. Gavrilov, 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl (Z)-2-acetamido-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKHBABPFFAKJD-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52386-78-4 | |
| Record name | NSC370099 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B3023452.png)




![(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine](/img/structure/B3023460.png)
![1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine](/img/structure/B3023461.png)
